Stereospecific Negishi Coupling: Essential cis Configuration for HIV NNRTI MIV-150 Synthesis
In the convergent synthesis of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), the stereospecific Negishi coupling of an iodocyclopropane moiety to a benzene ring is achieved exclusively with the cis-configured iodocyclopropanecarboxylate intermediate. Stereoselective β- and cis-iodination chemistry was developed to prepare the enantiomerically pure cis-iodocyclopropanecarboxylate [1]. The trans isomer would lead to the incorrect stereoisomer of the final API, which lacks the required biological activity. This stereochemical requirement makes the cis isomer irreplaceable in this pharmaceutical manufacturing route.
| Evidence Dimension | Stereochemical compatibility with target API stereochemistry |
|---|---|
| Target Compound Data | cis-2-Iodocyclopropanecarboxylic acid derivative (enantiomerically pure) used successfully in stereospecific Negishi coupling |
| Comparator Or Baseline | trans-2-Iodocyclopropanecarboxylic acid derivative |
| Quantified Difference | cis isomer leads to correct stereoisomer of MIV-150; trans isomer would produce inactive diastereomer (qualitative but absolute stereochemical requirement) |
| Conditions | Negishi coupling conditions as described in Org. Process Res. Dev. 2004, 8, 353–359 |
Why This Matters
Procurement of the cis isomer is mandatory for this validated pharmaceutical synthesis route; substitution with trans isomer would fail to produce the active pharmaceutical ingredient.
- [1] Cai, S., Dimitroff, M., McKennon, T., Reider, M., Robarge, L., Ryckman, D., Shang, X., & Therrien, J. (2004). Process Development on an Efficient New Convergent Formal Synthesis of MIV-150. Organic Process Research & Development, 8(3), 353–359. https://doi.org/10.1021/op0341871 View Source
